molecular formula C5H14O7P2 B039220 Isopentyl pyrophosphate CAS No. 124825-04-3

Isopentyl pyrophosphate

Cat. No. B039220
M. Wt: 248.11 g/mol
InChI Key: IPFXNYPSBSIFOB-UHFFFAOYSA-N
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Description

Isopentenyl pyrophosphate (IPP, isopentenyl diphosphate, or IDP) is an isoprenoid precursor. IPP is an intermediate in the classical, HMG-CoA reductase pathway (commonly called the mevalonate pathway) and in the non-mevalonate MEP pathway of isoprenoid precursor biosynthesis . It is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Isopentenyl pyrophosphate is a natural product found in Centaurium erythraea, Streptomyces albidoflavus, and other organisms with data available .


Synthesis Analysis

Isopentenol was converted into isopentenyl phosphate with phosphoryl chloride in ether containing pyridine. The isopentenyl phosphate reacted in 2-methylpropan-2-ol–water with morpholine and dicyclohexylcarbodi-imide to give isopentenyl phosphoromorpholidate . The isopentenyl phosphoromorpholidate, with inorganic phosphate in pyridine containing tributylamine, gave isopentenyl pyrophosphate .


Molecular Structure Analysis

The structure obtained is consistent with a mechanism of action of the enzyme in which the carboxyl group of E116 protonates the double bond in isopentenyl pyrophosphate, forming a carbocation, followed by removal of a C2 proton by the thiolate of C67, in the wild-type enzyme .


Chemical Reactions Analysis

Isopentenyl pyrophosphate (IPP) toxicity presents a challenge in engineered microbial systems since its formation is unavoidable in terpene biosynthesis . Stereochemistry of the isomerization of isopentenyl PP (IPP) to dimethylallyl PP (DMAPP), the condensation of IPP with DMAPP to give geranyl PP (GPP) and of GPP with IPP to give farnesyl PP (FPP) has been reported .


Physical And Chemical Properties Analysis

Isopentenyl pyrophosphate has a molecular weight of 248.11 g/mol. It has a role as an epitope, a phosphoantigen, an antioxidant, an antigen, an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of an isopentenyl diphosphate (3-) .

Scientific Research Applications

  • Malaria Research : IPP is critical in the biogenesis of the apicoplast in malaria parasites, indicating its potential for therapeutic targeting in malaria treatment (Okada et al., 2021).

  • Enzyme Mechanism Study : The isopentenyl pyrophosphate isomerase catalyzes the interconversion of IPP and dimethylallyl pyrophosphate, providing insight into enzyme mechanisms, which is essential for understanding biochemical pathways (Reardon & Abeles, 1986).

  • Bioanalytical Applications : A highly selective pyrophosphate sensor using a binuclear system was developed, indicating potential applications in bioanalytical research, such as ratiometric fluorescent probes (Chen, Xing, & Pang, 2011).

  • Plant Biosynthesis Research : In higher plants, two distinct biosynthetic routes exist for IPP biosynthesis, with one being a mevalonate-independent pathway. This highlights its role in plant biology and metabolism (Lichtenthaler, Schwender, Disch, & Rohmer, 1997).

  • Metabolic Engineering : Elevated levels of IPP in Escherichia coli lead to growth inhibition and plasmid instability, which has implications for metabolic engineering and the production of prenyl diphosphates (George et al., 2018).

  • Rubber Biosynthesis : In Hevea brasiliensis, IPP is essential for the conversion of isopentenyl pyrophosphate into rubber, showing its importance in industrial applications (Archer, Audley, Cockbain, & McSweeney, 1963).

  • Cancer and DNA Research : Sensors for pyrophosphate metal ion complexes can detect PPi in aqueous solutions, showing potential for applications in real-time DNA sequencing and cancer research (Kim, Lee, Hong, & Yoon, 2009).

  • Antibiotics and Herbicide Development : The structure of 1-Deoxy-d-xylulose 5-phosphate synthase (DXS), a crucial enzyme for isoprenoids biosynthesis, reveals potential for developing novel antibiotics, antimalarials, and herbicides (Xiang et al., 2007).

  • Pharmacology : Bisphosphonates inhibit farnesyl pyrophosphate synthetase, which has implications for treating osteoporosis and other cancers (Hosfield et al., 2004).

Future Directions

Isopentenyl pyrophosphate is a key intermediate in the biosynthesis of many important biomolecules. Understanding its synthesis and role in various biological processes can provide insights into the development of new therapeutic strategies. For instance, the impact of lipid metabolism on diseases like cancer is a potential area of future research .

properties

IUPAC Name

3-methylbutyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h5H,3-4H2,1-2H3,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFXNYPSBSIFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopentyl pyrophosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
A Chakravarti, K Selvadurai, R Shahoei, H Lee… - Journal of Biological …, 2018 - ASBMB
… of the 5′-deoxyadenosyl radical (5′-dA • ) to the double bond of isopentenyl pyrophosphate (IPP), producing a new compound we named adenylated isopentyl pyrophosphate (AIPP). …
Number of citations: 16 www.jbc.org
PJ Holloway, G Popjak - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
The presence of UDP-galactose-glucose galacto-syltransferase (EC 2.4. 1.22) was reported in the mammary gland of the guinea pig and the cow (Watkins & Hassid, 1962). Using a …
Number of citations: 3 www.ncbi.nlm.nih.gov
BK Tidd - Journal of the Chemical Society B: Physical Organic, 1971 - pubs.rsc.org
… The approximate proportions of the various ionic species present in a solution of isopentyl pyrophosphate can be calculated by assuming that the three pK values approximate to the …
Number of citations: 20 pubs.rsc.org
GMGM Verjans, PM van Hagen, A van der Kooi… - Journal of …, 2002 - Elsevier
… Whereas no TCL responded to heat shock protein (HSP) 65 kDa, reactivity to isopentyl pyrophosphate (IPP) and related non-peptide prenyl pyrophosphates (PPP) was restricted to the …
Number of citations: 72 www.sciencedirect.com
DJ Hosfield, Y Zhang, DR Dougan, A Broun… - Journal of Biological …, 2004 - ASBMB
… Farnesyl pyrophosphate synthetase (FPPS) synthesizes farnesyl pyrophosphate through successive condensations of isopentyl pyrophosphate with dimethylallyl pyrophosphate and …
Number of citations: 321 www.jbc.org
L Sigman, VM Sánchez, AG Turjanski - Journal of Molecular Graphics and …, 2006 - Elsevier
… We have characterized the interaction with its substrates, isopentyl pyrophosphate and dimethylallyl pyrophosphate, and the mechanism of inhibition by the potent bisphosphonate …
Number of citations: 26 www.sciencedirect.com
D Ma, G Li, F Alejos‐Gonzalez, Y Zhu, Z Xue… - The Plant …, 2017 - Wiley Online Library
We recently characterized a gene–terpene network that is associated with artemisinin biosynthesis in self‐pollinated ( SP ) Artemisia annua, an effective antimalarial plant. We …
Number of citations: 20 onlinelibrary.wiley.com
A Roychoudhury, A Banerjee - Mechanism of plant hormone …, 2017 - Wiley Online Library
… wilting leaves, facing stressful conditions promote the production of isopentyl pyrophosphate from pyruvate and glyceraldehyde-3-phosphate. The isopentyl pyrophosphate synthesized …
Number of citations: 56 onlinelibrary.wiley.com
RP Stavrova-Hristova - Journal of Biomedical and Clinical Research - sciendo.com
… The next reaction also requires one molecule of ATP – isopentyl pyrophosphate (… Isopentyl pyrophosphate converts to dimethyl pyrophosphate with the help of isopentyl pyrophosphate …
Number of citations: 2 sciendo.com
JR Dickinson - Beer in Health and Disease Prevention, 2009 - Elsevier
… Terpenoids are all derived from the intermediary metabolite isopentyl pyrophosphate. Terpenoids in beer derive mainly from hops. They impart important organoleptic properties to beer. …
Number of citations: 6 www.sciencedirect.com

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